N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-tr iazol-3-ylthio)]acetamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide is a complex organic compound known for its unique structural features and potential applications in various fields of science. The compound contains multiple functional groups, including trifluoromethyl, furan, pyridine, and triazole, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide typically involves multi-step organic reactionsThe final step involves the coupling of the furan and pyridine moieties under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: Shares the trifluoromethylphenyl moiety but differs in the presence of a chloroacetamide group.
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-6′-methoxy-9-cinchonanyl]thiourea: Contains a similar trifluoromethylphenyl group but has a different thiourea structure.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide is unique due to its combination of multiple functional groups, which confer diverse chemical reactivity and potential biological activity. The presence of the trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H15F6N5O2S |
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Molecular Weight |
527.4 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H15F6N5O2S/c23-21(24,25)13-8-14(22(26,27)28)10-15(9-13)30-18(34)12-36-20-32-31-19(17-5-1-2-6-29-17)33(20)11-16-4-3-7-35-16/h1-10H,11-12H2,(H,30,34) |
InChI Key |
PSORJPCAEHBWIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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